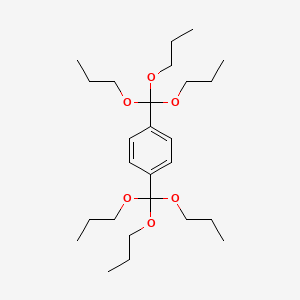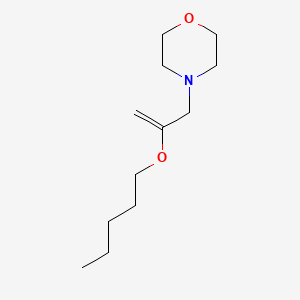
4,5-Epoxy-2-pentenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Epoxy-2-pentenal is an organic compound characterized by the presence of an epoxide group and an aldehyde group within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,5-Epoxy-2-pentenal can be synthesized through the oxidation of cyclopentadiene. This process involves the use of oxidizing agents to introduce the epoxide group into the cyclopentadiene structure . Another method involves the selective cyclization of 4,5-epoxy alcohols to form tetrahydropyrans .
Industrial Production Methods: In industrial settings, the catalytic hydrogenation of this compound is performed using palladium and nickel catalysts. This method yields various products, including 4,5-epoxypentanal, 2-hydroxytetrahydropyran, and 1,5-pentadiol .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Epoxy-2-pentenal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agents used.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Used for the oxidation of cyclopentadiene to form this compound.
Catalysts: Palladium and nickel catalysts are commonly used in the hydrogenation reactions.
Major Products:
- 4,5-Epoxypentanal
- 2-Hydroxytetrahydropyran
- 1,5-Pentadiol
Wissenschaftliche Forschungsanwendungen
4,5-Epoxy-2-pentenal has several applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
- Biology: The compound is studied for its interactions with biological molecules, particularly in the context of lipid oxidation and its effects on amino acids and proteins .
- Medicine: Research is ongoing to explore its potential therapeutic applications.
- Industry: The compound is used in the production of polymers and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4,5-Epoxy-2-pentenal involves its reactivity with nucleophiles, such as amino acids and proteins. The compound can form stable heterocyclic structures through reactions with these nucleophiles . Additionally, its ability to undergo polymerization reactions makes it useful in the production of various polymers .
Vergleich Mit ähnlichen Verbindungen
- 4,5-Epoxy-2-heptenal
- 4,5-Epoxy-2-decenal
- 4-oxo-2-pentenal
Comparison: 4,5-Epoxy-2-pentenal is unique due to its specific molecular structure, which includes both an epoxide and an aldehyde group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Eigenschaften
CAS-Nummer |
25073-24-9 |
|---|---|
Molekularformel |
C5H6O2 |
Molekulargewicht |
98.10 g/mol |
IUPAC-Name |
(E)-3-(oxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C5H6O2/c6-3-1-2-5-4-7-5/h1-3,5H,4H2/b2-1+ |
InChI-Schlüssel |
MCZFDRQUPJCHON-OWOJBTEDSA-N |
Isomerische SMILES |
C1C(O1)/C=C/C=O |
Kanonische SMILES |
C1C(O1)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)






![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)



![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)

